
N-methyl-N-(pyridin-4-ylmethyl)glycine
Descripción general
Descripción
N-methyl-N-(pyridin-4-ylmethyl)glycine is a chemical compound with the molecular formula C9H12N2O2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of N-methyl-N-(pyridin-4-ylmethyl)glycine is represented by the SMILES stringCl.Cl.CN(CC(O)=O)Cc1ccncc1 . The InChI key for this compound is WAIHBBOIVUONIO-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
N-methyl-N-(pyridin-4-ylmethyl)glycine is a solid compound . It has a molecular weight of 180.2 g/mol .Aplicaciones Científicas De Investigación
Glycine Transporter Inhibition
N-methyl-N-(pyridin-4-ylmethyl)glycine derivatives have been explored for their potential as glycine transporter 1 (GlyT1) inhibitors. These compounds are significant in neuroscience research due to their role in modulating glycine levels in the central nervous system, which is crucial for the regulation of NMDA receptors and neural transmission. For instance, a structurally related compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, demonstrated potent GlyT1 inhibitory activity and favorable pharmacokinetics, indicating its potential for treating neurological disorders (Yamamoto et al., 2016).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds utilizing N-methyl-N-(pyridin-4-ylmethyl)glycine or its derivatives as intermediates or reactants has been a subject of chemical research. For example, N-nicotinoyl glycine derivatives were cyclized to yield azabicyclic or azaspirocyclic lactams, showcasing a method for creating complex structures with potential biological activity (Arnott et al., 2006).
Corrosion Inhibition
Research into N-methyl-N-(pyridin-4-ylmethyl)glycine derivatives has also extended into the field of materials science, particularly in corrosion inhibition. A Schiff base derivative with pyridine rings showed promising results as a corrosion inhibitor for mild steel in acidic conditions, indicating the versatility of these compounds beyond biomedical applications (Ji et al., 2016).
Glycine Derivative Interactions
The interaction of glycine derivatives with biomacromolecules has been studied to understand their biological implications and potential therapeutic uses. Investigations into the N-oxidation process of selected pyridine compounds, including glycine derivatives, have provided insights into their structural, spectral, and theoretical aspects, as well as their docking studies with biomacromolecules, highlighting the importance of these interactions in drug design and development (Hakimi et al., 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[methyl(pyridin-4-ylmethyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(7-9(12)13)6-8-2-4-10-5-3-8/h2-5H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHDOMCGMCEFJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(pyridin-4-ylmethyl)glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



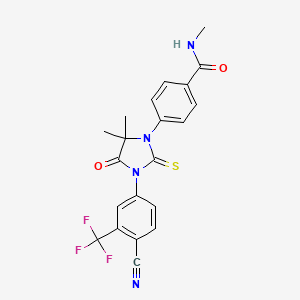
![D-Glucopyranoside, methyl 1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-](/img/structure/B3166923.png)
![[(3R,4S)-4-(2,4,5-Trifluorophenyl)pyrrolidin-3-yl]carbamic acid tert-butyl ester](/img/structure/B3166929.png)
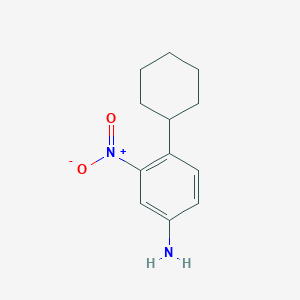
![1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine](/img/structure/B3166946.png)
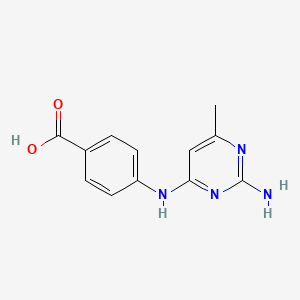
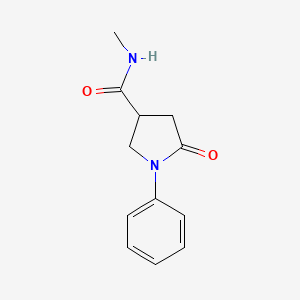

![N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)-ethyl]amine](/img/structure/B3166973.png)
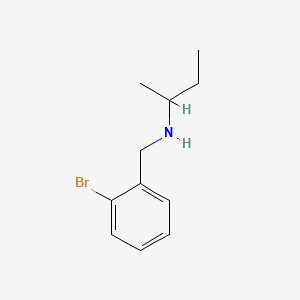
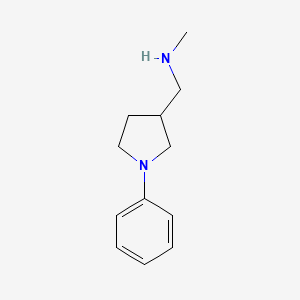

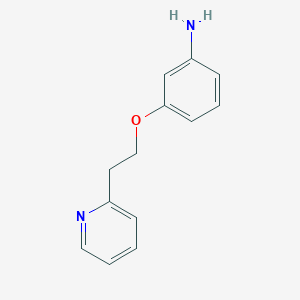
![N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine](/img/structure/B3167014.png)